molecular formula C30H23N B8546944 2,4-diphenyl-N-(4-phenylphenyl)aniline

2,4-diphenyl-N-(4-phenylphenyl)aniline

Cat. No.: B8546944
M. Wt: 397.5 g/mol
InChI Key: KIHBHETWBSJUJO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Diphenyl-N-(4-phenylphenyl)aniline (CAS 134008-76-7, IUPAC: N,4-diphenyl-N-[4-[4-(N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline) is a triarylamine derivative with a highly conjugated aromatic system. Its molecular formula is C₄₈H₃₆N₂, and it has a molecular weight of 640.813 g/mol . The compound features three phenyl groups attached to a central aniline core, creating a rigid, planar structure conducive to charge transport in optoelectronic applications. Purity levels for commercial samples typically exceed 97% .

Applications
This compound is structurally optimized for use in organic photoconductive devices due to its extended π-conjugation, which enhances hole-transporting capabilities. Similar triarylamines, such as 4-(2,2-diphenylethenyl)-N,N-bis[(4-methyl)phenyl]aniline, demonstrate high charge-carrier mobility and are employed in organic light-emitting diodes (OLEDs) and xerography .

Properties

Molecular Formula

C30H23N

Molecular Weight

397.5 g/mol

IUPAC Name

2,4-diphenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H

InChI Key

KIHBHETWBSJUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves the following steps:

    Formation of Biphenyl and Terphenyl Precursors: The biphenyl and terphenyl precursors are synthesized through standard aromatic substitution reactions.

    Amine Linkage Formation: The biphenyl and terphenyl precursors are then coupled using an amination reaction. This can be achieved through a Buchwald-Hartwig amination, where palladium catalysts and ligands are used to facilitate the formation of the carbon-nitrogen bond.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products

    Oxidation: Quinones

    Reduction: Reduced aromatic amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of small-molecule inhibitors for various biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The aromatic rings in its structure allow for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Yield (Synthesis) Reference
2,4-Diphenyl-N-(4-phenylphenyl)aniline C₄₈H₃₆N₂ 640.813 Phenyl, biphenyl Hole-transport materials N/A
4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl)phenyl]aniline C₃₉H₃₃N 503.69 Diphenylethenyl, methylphenyl OLEDs, Xerography 97.94%
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)aniline C₂₀H₁₈N₂O₄ 350.37 Methoxy, nitro Dyes, Intermediate synthesis N/A
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline C₃₂H₂₉N 427.58 Phenylethyl Antioxidants, Polymers N/A

Key Comparison Points

Synthetic Efficiency The Wittig-Horner reaction used for synthesizing 4-(2,2-diphenylethenyl)-N,N-bis[(4-methyl)phenyl]aniline achieves yields up to 97.94% under optimized conditions (reaction time: 6 hours, temperature: 80°C) .

Optoelectronic Performance

  • This compound exhibits superior hole-transport properties compared to 4-methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline , where electron-withdrawing nitro groups reduce charge mobility . However, methoxy substituents in the latter improve solubility in polar solvents, a trade-off for device fabrication .
  • The phenylethyl branches in 4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline introduce steric bulk, reducing crystallinity and enhancing thermal stability in polymer matrices .

The bulky phenyl groups in the target compound likely impede host-guest interactions compared to smaller analogs.

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